1-Azido-2-bromo-4-(trifluoromethyl)benzene
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Overview
Description
1-Azido-2-bromo-4-(trifluoromethyl)benzene is an aromatic azide compound with the molecular formula C7H3BrF3N3. This compound is notable for its unique combination of azide, bromine, and trifluoromethyl functional groups, which impart distinct chemical properties and reactivity. It is commonly used in organic synthesis and various chemical research applications.
Mechanism of Action
Target of Action
The primary targets of 1-Azido-2-bromo-4-(trifluoromethyl)benzene are copper (I) and palladium in catalyzed reactions . These metals play a crucial role in facilitating the azide-alkyne cycloaddition reactions and cross-coupling with arylboronic acids .
Mode of Action
This compound: interacts with its targets through copper (I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .
Biochemical Pathways
The compound affects the biochemical pathways of copper (I) and palladium catalyzed reactions . The downstream effects of these pathways result in the formation of azido-bis-aryl derivatives .
Result of Action
The molecular and cellular effects of This compound’s action result in the formation of azido-bis-aryl derivatives . These derivatives are formed as a result of the compound’s interaction with copper (I) and palladium in catalyzed reactions .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of copper (I) and palladium in the reaction environment is crucial for the compound’s action . Additionally, the temperature of the reaction environment can also affect the compound’s efficacy and stability .
Preparation Methods
The synthesis of 1-Azido-2-bromo-4-(trifluoromethyl)benzene typically involves the introduction of the azide group to a brominated aromatic ring. One common method involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired azide compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-Azido-2-bromo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper(I) catalysts. This is commonly seen in azide-alkyne cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cross-Coupling Reactions: The bromine atom allows for palladium-catalyzed cross-coupling reactions with arylboronic acids, forming azido-bis-aryl derivatives.
Common reagents used in these reactions include copper(I) catalysts, palladium catalysts, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-bromo-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Comparison with Similar Compounds
1-Azido-2-bromo-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-2-bromobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
1-Azido-4-(trifluoromethyl)benzene: Lacks the bromine atom, affecting its ability to participate in cross-coupling reactions.
2-Azido-4-bromo-1-(trifluoromethyl)benzene: Positional isomer with different reactivity due to the arrangement of functional groups.
The presence of both the azide and bromine groups, along with the trifluoromethyl group, makes this compound unique in its reactivity and applications.
Properties
IUPAC Name |
1-azido-2-bromo-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYTSMQUMDALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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